ethyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and bromophenyl-containing molecules. Examples are:
- ETHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C21H18BrNO3 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3/c1-3-26-21(25)19-14(2)23(17-10-5-4-6-11-17)20(24)18(19)13-15-8-7-9-16(22)12-15/h4-13H,3H2,1-2H3/b18-13- |
InChI Key |
FXMRKIHLMVWKFV-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3)C |
Origin of Product |
United States |
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